Propanol-2,2,3,3,3-D5

Description

Chemical Identity and Nomenclature

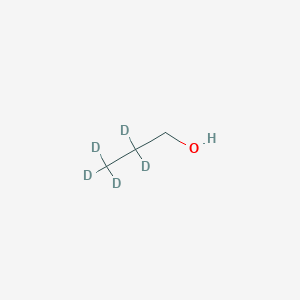

This compound is systematically identified by the Chemical Abstracts Service number 64118-40-7 and possesses the molecular formula C3H3D5O with a molecular weight of 65.13 grams per mole. The compound is formally designated as n-Propyl-2,2,3,3,3-d5 Alcohol, reflecting its structural relationship to the parent propanol molecule while indicating the specific deuterium substitution pattern. The nomenclature follows International Union of Pure and Applied Chemistry conventions for deuterated compounds, where the "D5" designation clearly indicates the presence of five deuterium atoms within the three-carbon alcohol framework.

The systematic name for this compound encompasses multiple accepted variations, including PROPYL-2,2,3,3,3-D5 ALCOHOL and n-Propyl-2,2,3,3,3-d5 Alcohol. These naming conventions reflect the specific positioning of deuterium atoms at the 2,2,3,3,3 positions of the propanol backbone, distinguishing it from other deuterated propanol isomers. The compound's Chemical Abstracts Service registry designation MFCD03428152 provides additional identification within chemical databases.

The molecular structure of this compound retains the fundamental three-carbon chain characteristic of propanol while incorporating deuterium substitution at specific positions. This structural modification creates a compound that maintains the chemical behavior of propanol while providing distinct isotopic signatures for analytical applications. The positioning of deuterium atoms in this particular configuration offers optimal analytical performance characteristics for various spectroscopic and chromatographic applications.

Historical Context in Deuterated Compound Research

The development of deuterated compounds emerged from Harold Urey's groundbreaking discovery of deuterium in 1931, for which he received the Nobel Prize in Chemistry in 1934. This discovery represented a pivotal moment in isotopic chemistry, as deuterium became the first stable isotope of hydrogen to be identified and characterized. The recognition of deuterium's unique properties, including its doubled mass compared to protium and its nuclear spin characteristics, opened new avenues for chemical research and analytical applications.

Following Urey's discovery, the scientific community began exploring practical applications of deuterium in chemical synthesis and analytical chemistry. The concept of replacing hydrogen with deuterium exemplifies bioisosterism, where similar biological and chemical effects to known compounds are produced through strategic isotopic substitution. This principle became fundamental to the development of deuterated reference standards and analytical tools, establishing the foundation for compounds like this compound.

The evolution of deuterated compound research gained significant momentum throughout the latter half of the twentieth century as analytical techniques became more sophisticated. Mass spectrometry and nuclear magnetic resonance spectroscopy developments created increasing demand for deuterated internal standards and reference materials. These analytical advances demonstrated the critical importance of isotopically labeled compounds in achieving precise and accurate measurements in complex analytical matrices.

Deuterated internal standards like this compound provide essential calibration reference points for analytical instrumentation. The known composition and isotopic purity of these standards enable researchers to calibrate mass spectrometers and other analytical instruments with exceptional accuracy, significantly reducing measurement errors. This calibration capability proves particularly valuable in pharmaceutical analysis, environmental monitoring, and forensic applications where precise quantification is critical.

The compound's utility extends to method validation and quality assurance applications in analytical laboratories. Deuterated standards enable compensation for matrix effects that can interfere with analytical measurements in complex sample preparations. The close chemical similarity between this compound and its non-deuterated analog ensures that both compounds experience similar matrix interferences, allowing for accurate correction of analytical bias.

Relationship to Non-deuterated Propanol

This compound maintains a fundamental structural relationship to its non-deuterated counterpart, 1-propanol, which possesses the molecular formula C3H8O and a molecular weight of 60.096 grams per mole. The parent compound appears as a clear, colorless liquid with characteristic alcohol properties, including a flash point between 53-77 degrees Fahrenheit and autoignition at 700 degrees Fahrenheit. The systematic replacement of five hydrogen atoms with deuterium in this compound creates a mass shift of approximately 5 atomic mass units while preserving the essential chemical and physical properties of the parent alcohol.

The chemical behavior of this compound closely parallels that of 1-propanol in most chemical reactions and physical processes. Both compounds exhibit similar solubility characteristics, reactivity patterns, and thermodynamic properties, making the deuterated variant an excellent analytical surrogate for the parent compound. The deuterium substitution creates only minor perturbations in chemical reactivity, primarily manifesting as slightly reduced reaction rates due to the kinetic isotope effect.

The deuterated compound retains the alcohol functional group characteristics essential for its intended applications while providing the isotopic labeling necessary for analytical distinction. This balance between chemical similarity and analytical differentiation makes this compound particularly valuable as an internal standard in analytical methods targeting propanol or related compounds. The compound can undergo typical alcohol reactions, including oxidation, esterification, and substitution reactions, while maintaining its deuterium labeling.

| Property | 1-Propanol | This compound |

|---|---|---|

| Molecular Formula | C3H8O | C3H3D5O |

| Molecular Weight | 60.096 g/mol | 65.13 g/mol |

| Chemical Abstracts Service Number | 71-23-8 | 64118-40-7 |

| Mass Difference | - | +5.034 g/mol |

Position in the Family of Deuterated Alcohols

This compound occupies a significant position within the broader family of deuterated alcohols, which includes compounds such as 2-Propanol-d8, ethanol-1,1,2,2,2-d5, and various other isotopically labeled alcohol derivatives. Each deuterated alcohol serves specific analytical purposes based on its molecular structure, deuterium content, and chemical properties. The systematic development of deuterated alcohol libraries has created comprehensive analytical tools for diverse applications in pharmaceutical research, environmental analysis, and chemical characterization.

The deuterated alcohol family encompasses both primary and secondary alcohols with varying degrees of deuterium substitution. 2-Propanol-d8 represents a fully deuterated secondary alcohol with 99.5 atom percent deuterium incorporation, while ethanol-1,1,2,2,2-d5 provides a primary alcohol option with selective deuterium placement. These compounds complement this compound by offering different molecular weights, retention times, and spectroscopic characteristics suitable for various analytical applications.

Deuterated solvents constitute another important category within the deuterated alcohol family, serving nuclear magnetic resonance spectroscopy applications where proton-free solvents are essential. Compounds such as deuterated methanol, deuterated ethanol, and deuterated dimethyl sulfoxide provide spectroscopic windows for analyzing other compounds without interference from solvent proton signals. These deuterated solvents demonstrate the versatility and importance of isotopically labeled alcohols in modern analytical chemistry.

Properties

IUPAC Name |

2,2,3,3,3-pentadeuteriopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDERNNFJNOPAEC-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

65.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The principal approach to synthesizing Propanol-2,2,3,3,3-D5 involves selective deuteration of propanol or its precursors , focusing on replacing specific hydrogen atoms with deuterium. The key challenge is achieving high isotopic purity and positional selectivity without scrambling or over-exchange.

Catalytic Hydrogen-Deuterium Exchange:

A common method is the catalytic exchange of hydrogen atoms with deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). This method allows selective replacement of hydrogens at the 2 and 3 carbon positions under controlled temperature and pressure conditions.

Reaction parameters such as catalyst loading, temperature, pressure, and reaction time are optimized to maximize deuterium incorporation while minimizing side reactions.

This catalytic exchange is typically conducted in a high-pressure reactor to maintain D2 gas concentration and ensure efficient exchange.Use of Deuterated Precursors:

Alternatively, synthesis can start from deuterated building blocks such as deuterated propanal or propanone derivatives, which are then chemically converted to the target propanol-d5 compound through reduction or other functional group transformations. This approach can offer better positional control but may involve more synthetic steps.

Industrial Scale Preparation

Industrial production of this compound follows similar principles but is scaled up with emphasis on process efficiency, cost-effectiveness, and product purity.

High-Pressure Catalytic Exchange:

Large-scale reactors equipped for high-pressure D2 gas handling and Pd/C catalysts are used.

Reaction conditions are tightly controlled—typical temperatures range from 25°C to 100°C, and pressures can reach several atmospheres to drive the exchange reaction forward.

The process is designed to maximize yield and isotopic purity, often achieving >95% deuterium incorporation at the designated positions.Purification:

After synthesis, the product is purified by distillation or chromatography to remove residual catalysts, unreacted starting materials, and any side products.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm the extent and position of deuterium incorporation.

Reaction Conditions and Parameters

| Parameter | Typical Range / Conditions | Notes |

|---|---|---|

| Catalyst | Palladium on Carbon (Pd/C) | Commonly used for H-D exchange |

| Deuterium Source | Deuterium gas (D2) | High purity required |

| Temperature | 25°C to 100°C | Optimized for selective exchange |

| Pressure | 1 to 10 atm | Maintains D2 concentration |

| Reaction Time | Several hours (e.g., 4-12 hours) | Depends on desired isotopic enrichment |

| Solvent | Often neat or in inert solvents | Solvent choice affects catalyst activity |

| Purification Method | Distillation, chromatography | Ensures removal of impurities and catalysts |

Research Findings and Analytical Characterization

Isotopic Purity:

Studies show that catalytic exchange methods can achieve high isotopic purity (>95%) at the 2 and 3 carbon positions, confirmed by ^2H NMR and mass spectrometry.Selectivity:

The selective incorporation of deuterium at the 2,2,3,3,3 positions is critical. The use of Pd/C catalysts under optimized conditions minimizes hydrogen scrambling and over-exchange at other positions.Yield:

Reported yields for the catalytic exchange process are typically high (>80%), depending on reaction scale and purification efficiency.-

- NMR Spectroscopy: ^1H and ^2H NMR confirm the substitution pattern and isotopic purity.

- Mass Spectrometry: Electron Ionization Mass Spectrometry (EIMS) is used to verify molecular weight increase corresponding to five deuterium atoms.

Summary Table of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Catalytic H-D Exchange | Pd/C catalyst with D2 gas under pressure and heat | High isotopic purity, scalable | Requires high-pressure equipment |

| Synthesis from Deuterated Precursors | Multi-step synthesis starting from labeled intermediates | Better positional control | More complex, time-consuming |

| Industrial High-Pressure Exchange | Large-scale catalytic exchange in reactors | Efficient, cost-effective at scale | Capital intensive setup |

Chemical Reactions Analysis

Types of Reactions

Propanol-2,2,3,3,3-D5 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form acetone-d6 using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: It can be reduced to form propane-d8 using strong reducing agents like lithium aluminum deuteride (LiAlD4).

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).

Reduction: Lithium aluminum deuteride (LiAlD4) is a commonly used reducing agent.

Substitution: Nucleophiles such as halides (e.g., HCl, HBr) are often used in substitution reactions.

Major Products Formed

Oxidation: Acetone-d6

Reduction: Propane-d8

Substitution: Various substituted deuterated compounds depending on the nucleophile used.

Scientific Research Applications

Analytical Chemistry

Propanol-2,2,3,3,3-D5 is widely utilized as a stable isotope label in analytical chemistry. Its applications include:

- Mass Spectrometry : The compound serves as an internal standard in mass spectrometry (MS) for quantifying analytes in complex mixtures. The deuterated nature of the compound improves the accuracy of measurements by providing a consistent reference point.

- Gas Chromatography : It is employed in gas chromatography (GC) to enhance the detection limits of various organic compounds. The use of deuterated standards like this compound allows for more reliable quantification in food safety and environmental monitoring .

Pharmaceutical Research

In pharmaceutical research, this compound is used for:

- Drug Metabolism Studies : The compound aids in studying the metabolic pathways of drugs by acting as a tracer. Its isotopic labeling allows researchers to track the fate of drugs within biological systems without interference from naturally occurring isotopes.

- Synthesis of Active Pharmaceutical Ingredients (APIs) : this compound can be involved in the synthesis of various APIs. Its deuterated form can influence the physicochemical properties of the resulting compounds, potentially enhancing their therapeutic efficacy.

Material Science

This compound finds applications in material science through:

- Polymer Chemistry : The compound is used as a precursor in the synthesis of polymers and other materials. Its isotopic labeling can help in understanding polymerization mechanisms and improving material properties.

- Surface Chemistry Studies : In studies involving surface modifications and coatings, this compound can be used to investigate interactions at the molecular level. This is particularly useful in developing advanced materials with tailored properties for specific applications .

Case Study 1: Drug Development

A study published in a peer-reviewed journal highlighted the use of this compound in tracking drug metabolism. Researchers administered a drug labeled with this compound to subjects and monitored its metabolic products using GC-MS. The results demonstrated improved detection sensitivity and provided insights into the drug's pharmacokinetics.

Case Study 2: Environmental Monitoring

Another case study focused on using this compound as an internal standard for analyzing volatile organic compounds (VOCs) in air samples. The study found that using this deuterated compound significantly enhanced the accuracy of VOC quantification compared to non-labeled standards.

Data Table: Comparison of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Analytical Chemistry | Internal standard for MS and GC | Improved accuracy and sensitivity |

| Pharmaceutical Research | Tracer for drug metabolism studies | Enhanced tracking of metabolic pathways |

| Material Science | Precursor for polymer synthesis | Tailored material properties |

| Surface Chemistry | Investigating molecular interactions | Insights into surface modification processes |

Mechanism of Action

The mechanism of action of propanol-2,2,3,3,3-D5 is primarily related to its role as a deuterated solvent or reagent. The presence of deuterium atoms affects the physical and chemical properties of the compound, such as its boiling point, solubility, and reactivity. In NMR spectroscopy, the deuterium atoms provide distinct signals that can be used to study the structure and dynamics of molecules.

Comparison with Similar Compounds

Isotopic Variants of Propanol

Deuterated propanols vary in the number and position of deuterium substitutions, influencing their applications:

Key Differences :

- Propanol-2,2,3,3,3-D5 (assumed molecular weight ~70 g/mol) has intermediate deuteration compared to d6 and d8 variants, balancing cost and isotopic purity for specific experiments.

- Fully deuterated 2-propanol-d8 offers maximal isotopic substitution but may require specialized handling due to higher cost and reactivity .

Fluorinated Propanol Derivatives

Fluorinated analogs, such as 2,2,3,3,3-pentafluoro-1-propanol, exhibit distinct chemical reactivity and polarity:

- Applications: Used in derivatization protocols for gas chromatography (GC) to enhance volatility of polar compounds like amino acids .

- Reactivity: Fluorine electronegativity increases acidity (pKa ~9–10 vs. ~19 for non-fluorinated propanol), enabling use in esterification and acylation reactions .

- Safety: Fluorinated propanols often require stringent safety protocols due to toxicity (e.g., Hazard Code C for Hexafluoro-2-propanol-D2) .

Structural Analogs

- 3-(Diphenylphosphino)-1-propanol: Contains a phosphine group, enabling coordination chemistry applications (e.g., catalysis). Unlike deuterated propanols, its reactivity is dominated by the phosphine moiety rather than isotopic effects .

Biological Activity

Overview

Propanol-2,2,3,3,3-D5, also known as 2-propanol-d5 or 1,1,1-trideuteropropan-2-ol, is a deuterated form of isopropanol. Deuterated compounds are often used in research due to their unique properties that allow for tracking and analysis in various biological systems. This article explores the biological activity of this compound through various studies and data.

| Property | Value |

|---|---|

| Molecular Formula | C₃H₈D₅O |

| Molecular Weight | 76.14 g/mol |

| Boiling Point | 82.6 °C |

| Density | 0.785 g/cm³ |

Metabolism and Pharmacokinetics

This compound undergoes metabolic processes similar to non-deuterated isopropanol. The primary metabolic pathway involves conversion to acetone via liver alcohol dehydrogenase (ADH). The presence of deuterium alters the kinetics of this reaction due to the kinetic isotope effect. Studies indicate that the half-life of this compound in biological systems may differ from its non-deuterated counterpart due to this effect .

Toxicity Studies

Research has shown that 2-propanol can exhibit central nervous system (CNS) depressant effects similar to ethanol. The toxicity profile includes:

- LD50 values for oral administration ranging from 4475 to 7990 mg/kg in various animal models.

- Inhalation toxicity with LC50 values between 46,000 and 55,000 mg/m³ for rats.

- Histopathological effects observed include lung congestion and liver cell degeneration at high exposure levels .

Case Studies

- Human Exposure Study : A study involving human volunteers exposed to 100 ppm of a related compound (1-methoxy-2-propanol) for eight hours showed rapid absorption and excretion in urine. Post-exposure levels reached up to 110 µmol/l in urine and were detectable in blood and exhaled air. This suggests that this compound may exhibit similar pharmacokinetics .

- Environmental Impact : Research indicates low toxicity levels for aquatic organisms with EC50 values significantly higher than those observed for terrestrial species. This suggests a relatively safer profile for environmental applications compared to other solvents .

Applications in Research

This compound is utilized in various fields including:

- Metabolomics : As a tracer in metabolic studies due to its deuterated nature.

- Pharmaceutical Development : Used as a solvent or reagent in drug formulation processes.

- Chemical Synthesis : Acts as an intermediate in various organic synthesis reactions.

Q & A

Q. How can researchers synthesize and characterize Propanol-2,2,3,3,3-D5 with high isotopic purity?

this compound is typically synthesized via catalytic deuteration of precursor molecules (e.g., acetone-D6 followed by reduction) or through isotope exchange reactions. Characterization requires verifying isotopic purity using mass spectrometry (MS) to confirm the deuterium substitution pattern and quantify atom% D. Nuclear magnetic resonance (NMR ) can also identify residual protonated impurities, though deuterium's low gyromagnetic ratio complicates direct detection. Manufacturers often report isotopic purity (e.g., 98 atom% D in Kanto Reagents’ catalog), which should be validated via high-resolution MS or isotope-ratio MS .

Q. What analytical methods are recommended for confirming the structural integrity of deuterated propanol derivatives?

Structural validation combines FT-IR spectroscopy (to confirm functional groups like -OH and C-D stretches) and gas chromatography-mass spectrometry (GC-MS) to assess purity and fragmentation patterns. For isotopic labeling, NMR solvent suppression techniques (e.g., presaturation) minimize interference from residual protonated solvents. Additionally, elemental analysis ensures stoichiometric alignment with the expected molecular formula (C3D5H2O) .

Advanced Research Questions

Q. How does deuteration impact conformational energetics in molecular dynamics (MD) simulations of this compound?

Deuterium substitution alters vibrational frequencies and rotational barriers, affecting conformational sampling. Researchers should use force fields like OPLS-AA (Optimized Potentials for Liquid Simulations All-Atom), which parametrize torsional and nonbonded terms using ab initio data (e.g., RHF/6-31G* calculations) . In MD software such as GROMACS , ensure compatibility with deuterated parameters by adjusting bond and angle constraints. Comparative simulations of protonated vs. deuterated propanol can quantify isotopic effects on hydrogen bonding and diffusion coefficients .

Q. What challenges arise in NMR studies of this compound, and how can they be mitigated?

Deuterium’s low NMR sensitivity and quadrupolar moment complicate direct detection. Indirect methods include:

Q. How can researchers design isotopic tracing experiments using this compound in metabolic or kinetic studies?

Utilize deuterium isotope effects (e.g., kinetic isotope effects, KIE) to probe reaction mechanisms. For example:

- In enzymatic oxidation, compare reaction rates of deuterated vs. protonated propanol to identify rate-limiting steps.

- Employ LC-MS/MS to track deuterium retention in metabolites, ensuring chromatographic separation of isotopologues.

- Validate isotopic incorporation using high-resolution mass spectrometry (HRMS) with precision <1 ppm .

Q. What computational strategies optimize force field parameters for deuterated solvents in mixed MM/QM simulations?

Integrate quantum mechanical (QM) data (e.g., DFT-calculated vibrational frequencies) into molecular mechanics (MM) frameworks. Tools like GROMACS support hybrid MM/QM setups, enabling accurate modeling of deuterium’s reduced zero-point energy. Calibrate nonbonded interactions (van der Waals, electrostatic) using ab initio-derived partial charges and polarizability corrections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.